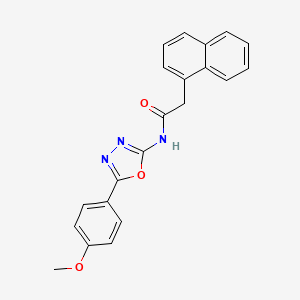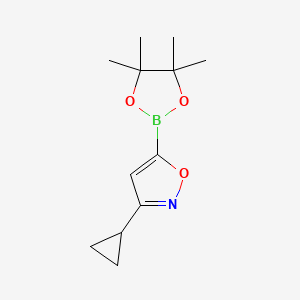![molecular formula C24H23N5O2 B2378329 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955837-79-3](/img/structure/B2378329.png)
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroquinolin-2-one moiety, which is a common structure in medicinal chemistry due to its wide range of biological activities . It also contains a pyrazolo[3,4-d]pyridazin-7(6H)-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to mimic a variety of biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-2-one moiety has a bicyclic structure with a nitrogen atom, while the pyrazolo[3,4-d]pyridazin-7(6H)-one moiety is a tricyclic structure with multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbonyl group in the 3,4-dihydroquinolin-2-one moiety could undergo reactions such as nucleophilic addition or reduction .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Heterocyclic Synthesis : The chemical is part of a larger group of six-membered heterocycles with two heteroatoms, including pyridazinones, which are synthesized using solvent-free methods (Martins et al., 2009).
- In Vitro Biological Activity : Derivatives of similar quinoline compounds have been studied for their in vitro biological activity, underscoring the relevance of these compounds in biological research (Ziegler et al., 1988).
- Antioxidant Properties in Lubricating Grease : Certain quinolinone derivatives, similar in structure, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, indicating their potential industrial applications (Hussein et al., 2016).
Potential in Pharmaceutical Research
- Antitumor and Antioxidant Activity : Derivatives of dodecanoyl isothiocyanate, which include structures similar to the chemical , have been investigated for their antioxidant and antitumor activities (Ismail & Elsayed, 2018).
- Inhibitors of Tyrosine Kinase Activity : Fused tricyclic quinazoline analogues, related to the chemical structure, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (Rewcastle et al., 1996).
- Anti-inflammatory and Analgesic Agents : Some quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012).
Chemical Synthesis and Characterization
- Chemical Synthesis : Various methods have been developed for the synthesis of related heterocyclic compounds, demonstrating the versatility of these chemical structures in synthetic chemistry (Haider et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-8-3-5-11-20(16)29-23-19(14-25-29)17(2)26-28(24(23)31)15-22(30)27-13-7-10-18-9-4-6-12-21(18)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOFQAXRKFPKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

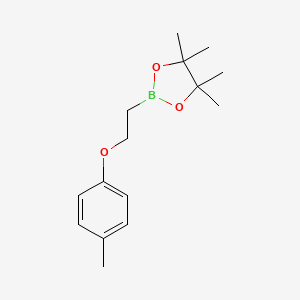
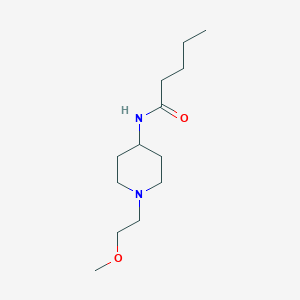
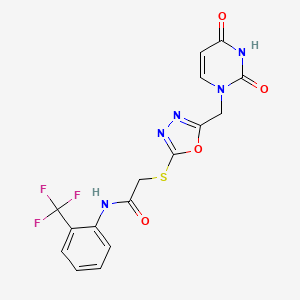
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
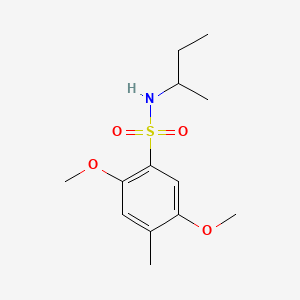
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)
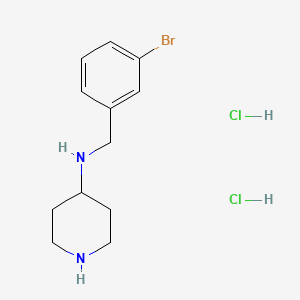
![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)
